molecular formula C9H5BrClN B1445660 6-Bromo-3-chloroquinoline CAS No. 1416438-95-3

6-Bromo-3-chloroquinoline

Cat. No.: B1445660
CAS No.: 1416438-95-3
M. Wt: 242.5 g/mol
InChI Key: HLYGTTGTBSWNMF-UHFFFAOYSA-N
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Description

6-Bromo-3-chloroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of bromine and chlorine atoms in the quinoline ring enhances its reactivity and potential for further chemical modifications.

Scientific Research Applications

6-Bromo-3-chloroquinoline has a wide range of applications in scientific research:

Safety and Hazards

6-Bromo-3-chloroquinoline may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and avoid getting it in eyes, on skin, or on clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-chloroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-bromaniline with ethyl propiolate in the presence of phosphorus trichloride, followed by cyclization to form the quinoline ring . The reaction conditions often include high temperatures and the use of solvents like diphenyl ether.

Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. The method described above can be adapted for large-scale synthesis, ensuring environmental friendliness and operational simplicity. The comprehensive yield can reach up to 70% or more, making it suitable for mass production .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-chloroquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted quinolines, which can be further utilized in medicinal chemistry and materials science.

Comparison with Similar Compounds

  • 6-Bromo-4-chloroquinoline
  • 6-Bromo-2-chloroquinoline
  • 3-Bromo-4-chloroquinoline

Comparison: 6-Bromo-3-chloroquinoline is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

6-bromo-3-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYGTTGTBSWNMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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